1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one
Description
Properties
Molecular Formula |
C14H9NO5 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-methoxy-8-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H9NO5/c1-19-11-3-2-4-12-13(11)9-6-5-8(15(17)18)7-10(9)14(16)20-12/h2-7H,1H3 |
InChI Key |
DUXQYCFMOBKFEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Hydroiodic Acid Reduction
A notable method reported by the Slovak Academy of Sciences involves a one-pot reaction starting from 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylic acid methyl ester . Hydroiodic acid is used to achieve simultaneous:
- O-demethylation (removal of methoxy groups),
- Lactonization (ring closure forming the pyranone),
- Nitro group reduction to amine (for related amine derivatives).
This method improves upon previous multi-step syntheses by combining transformations in a single reaction vessel, enhancing efficiency and yield for related compounds such as 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, which is structurally close to the nitro derivative of interest.
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Starting material | 2′,6′-dimethoxy-4-nitro biphenyl ester | Substrate for transformation |
| Hydroiodic acid (HI) | One-pot reaction | O-demethylation, lactonization, nitro reduction |
Note: While this method focuses on nitro reduction to amine, the initial nitro compound can be prepared or isolated before reduction.
Lewis Acid-Catalyzed Cyclization of Dihydroxybenzoic Acid Derivatives
Another well-established approach involves the cyclization of dihydroxybenzoic acid derivatives under Lewis acid catalysis in inert, non-polar solvents (e.g., toluene, dichloromethane). This method is widely used for the synthesis of dibenzo[b,d]pyran-6-ones and related compounds.
Key features include:
- Use of Lewis acids such as zinc bromide, zinc iodide, magnesium iodide, or stannous chloride.
- Reaction temperatures ranging from 40°C to 200°C, preferably 60–120°C.
- Anhydrous conditions with drying agents like molecular sieves or anhydrous magnesium sulfate.
- High regioselectivity and yields, with minimal isomeric by-products.
This process is applicable for the synthesis of methoxy-substituted dibenzo[b,d]pyran-6-ones by starting from appropriately substituted dihydroxybenzoic acid derivatives bearing methoxy and nitro groups.
| Parameter | Typical Condition/Example |
|---|---|
| Lewis acid catalyst | Zinc bromide, magnesium iodide, stannous chloride |
| Solvent | Toluene, dichloromethane, heptane |
| Temperature | 60–120°C |
| Atmosphere | Inert or nitrogen (optional) |
| Drying agent | Molecular sieves, MgSO4 |
| Reaction time | 1–5 hours |
Suzuki-Miyaura Coupling for Core Construction
A modern synthetic route to related benzo[c]chromen-6-ones (structurally similar to dibenzo[b,d]pyran-6-ones) involves Suzuki-Miyaura coupling of 2-bromoarylcarboxaldehydes with 2-hydroxyphenylboronic acid under palladium catalysis.
- Catalysts: Palladium diacetate with triphenylphosphine ligand.
- Base: Potassium carbonate.
- Solvent: N,N-Dimethylformamide (DMF).
- Temperature: 90°C.
- Reaction time: 3–4 hours.
- Inert atmosphere (nitrogen) to prevent oxidation.
This method enables the formation of the dibenzo[b,d]pyran-6-one skeleton with methoxy substitution, which can be further nitrated to introduce the nitro group at position 8.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | 2-bromoarylcarboxaldehyde + 2-hydroxyphenylboronic acid + Pd(OAc)2 + PPh3 + K2CO3 in DMF | Formation of benzo[c]chromen-6-one core |
| Temperature | 90°C | Efficient coupling |
| Atmosphere | Nitrogen | Prevents catalyst degradation |
Summary Table of Preparation Methods
Research and Practical Considerations
- Yield and Purity: The Lewis acid-catalyzed cyclization method typically yields high purity products with minimal isomerization, which is critical for pharmaceutical applications.
- Scalability: The one-pot hydroiodic acid method offers potential for scale-up due to its step economy.
- Functional Group Compatibility: Methoxy and nitro groups are sensitive to reaction conditions; careful control of temperature and atmosphere is essential.
- Environmental and Safety Aspects: Use of hydroiodic acid and palladium catalysts requires appropriate safety measures and waste handling protocols.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydroiodic acid.
Substitution: The methoxy group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Reduction: Hydroiodic acid is commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group can also participate in various chemical reactions, leading to the formation of different active compounds .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivities
Key Observations:
- Substituent Positions: The target compound’s 1-OCH₃ and 8-NO₂ groups contrast with common hydroxyl (e.g., urolithins) or chloro (e.g., hyalodendriol C) substituents in analogs.
- Polarity and Solubility : Hydroxyl-rich analogs (e.g., urolithins) exhibit higher water solubility, favoring renal excretion and gut absorption . In contrast, methoxy and nitro groups in the target compound may improve lipophilicity and blood-brain barrier penetration .
Biological Activity
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one is a compound that belongs to the dibenzo[b,d]pyran class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by a dibenzo[b,d]pyran core with a methoxy and nitro substituent. The molecular formula is C16H13N1O3, with a molecular weight of 281.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N1O3 |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. The nitro group in the structure is known to undergo reduction, potentially leading to reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have investigated the anticancer potential of dibenzo[b,d]pyran derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- DNA Interaction : Research showed that the nitro group could form adducts with DNA, leading to potential mutagenic effects. This interaction highlights the dual nature of the compound's biological activity as both protective (antioxidant) and potentially harmful (mutagenic).
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other dibenzo derivatives:
| Compound | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one | Moderate | High | Yes |
| 3-Methoxy-6H-benzo[c]chromen-6-one | High | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
